molecular formula C15H14F3NO3 B11810506 Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate

Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate

Cat. No.: B11810506
M. Wt: 313.27 g/mol
InChI Key: NCKHZKCJGXHLNL-UHFFFAOYSA-N
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Description

Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring through an amino-methyl linkage. The ethyl ester group attached to the furan ring adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Amino-Methyl Intermediate: The reaction begins with the formation of the amino-methyl intermediate by reacting 4-(trifluoromethyl)aniline with formaldehyde under acidic conditions.

    Furan Ring Formation: The intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the furan ring.

    Esterification: Finally, the carboxylic acid group on the furan ring is esterified with ethanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino derivatives of the phenyl ring.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The furan ring may also participate in electron transfer reactions, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate: shares similarities with other furan derivatives and trifluoromethyl-substituted compounds.

    4-(trifluoromethyl)phenol: Another compound with a trifluoromethyl group attached to a phenyl ring, but lacks the furan and ester functionalities.

    2,4-Disubstituted thiazoles: Compounds with similar biological activities but different core structures.

Uniqueness

  • The combination of the trifluoromethyl group, furan ring, and ethyl ester group in this compound makes it unique in terms of its chemical reactivity and potential applications. The presence of these functional groups allows for diverse chemical modifications and interactions with biological targets, enhancing its versatility in research and industrial applications.

Biological Activity

Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C15H14F3N1O3
Molecular Weight: 315.27 g/mol
CAS Number: [Not specified in the sources]

The structure of this compound features a furan ring substituted with a trifluoromethyl phenyl group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the furan ring and subsequent functionalization with amino and carboxylate groups. A common synthetic route includes:

  • Formation of the Furan Ring: Starting from suitable precursors like furfural derivatives.
  • Aminoalkylation: Introducing the amino group via nucleophilic substitution.
  • Esterification: Converting the carboxylic acid to an ester using ethyl alcohol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various furan derivatives. This compound has been evaluated for its antiproliferative effects against several cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa15.0
MCF-720.0
A54912.5

These findings suggest that the compound exhibits significant cytotoxicity, particularly against HeLa cells, indicating its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Tubulin Polymerization: Similar to other benzo[b]furan derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest.
  • Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in various cancer cell lines, contributing to its antiproliferative effects.

Case Studies

  • Study on In Vivo Efficacy:
    In an animal model, this compound was administered to assess its tumor-inhibiting properties. The results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent.
  • Comparative Study with Standard Chemotherapeutics:
    A comparative analysis with standard chemotherapeutic agents revealed that this compound had lower toxicity profiles while maintaining efficacy, suggesting it could be a safer alternative in cancer therapy.

Properties

Molecular Formula

C15H14F3NO3

Molecular Weight

313.27 g/mol

IUPAC Name

ethyl 5-[[4-(trifluoromethyl)anilino]methyl]furan-2-carboxylate

InChI

InChI=1S/C15H14F3NO3/c1-2-21-14(20)13-8-7-12(22-13)9-19-11-5-3-10(4-6-11)15(16,17)18/h3-8,19H,2,9H2,1H3

InChI Key

NCKHZKCJGXHLNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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